2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid
Overview
Description
The compound “2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid” is a type of amino acid derivative. It contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of compounds similar to “2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid” often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group in the compound can be deprotected under certain conditions. This process is crucial in peptide synthesis and other organic transformations .Scientific Research Applications
Catalyst for N-tert-butoxycarbonylation of Amines
A study by Heydari et al. (2007) outlines the use of heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines. This process involves the use of di-tert-butyl dicarbonate and is significant in peptide synthesis due to the resistance of N-tert-butoxycarbonyl amino acids to racemization. This method is noted for its efficiency and environmental friendliness (Heydari et al., 2007).
Formation of Oxoindole-Linked α-Alkoxy-β-amino Acid Derivatives
Ravikumar et al. (2015) described the synthesis of oxoindolyl α-hydroxy-β-amino acid derivatives, including compounds involving 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid. These derivatives have applications in studying the diastereoselectivity of chemical reactions, highlighting their potential in stereochemistry and molecular design (Ravikumar et al., 2015).
Use in Peptide Synthesis
Thalluri et al. (2013) discussed the synthesis and utility of ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) in esterification, thioesterification, amidation reactions, and peptide synthesis. This compound is related to 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid in its function and highlights its significance in facilitating racemization-free reactions in peptide synthesis (Thalluri et al., 2013).
Synthesis of Neuroexcitant Analogues
Pajouhesh et al. (2000) reported the enantioselective synthesis of neuroexcitant analogues using derivatives similar to 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid. These analogues have potential applications in neuroscience research and pharmacology, illustrating the broader utility of these compounds in medicinal chemistry (Pajouhesh et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNKUZUBBRTYOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451838 | |
Record name | Ethyl N-(tert-butoxycarbonyl)-3-oxoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid | |
CAS RN |
137401-45-7 | |
Record name | Ethyl N-(tert-butoxycarbonyl)-3-oxoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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